molecular formula C6H10O B13963528 2H-Pyran, 3,6-dihydro-2-methyl- CAS No. 66463-03-4

2H-Pyran, 3,6-dihydro-2-methyl-

Cat. No.: B13963528
CAS No.: 66463-03-4
M. Wt: 98.14 g/mol
InChI Key: VNOWEAILEFPNGZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 3,6-dihydro-2-methyl- can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another method includes the use of pyrylium salts, unsaturated acyclic ketones, and 4H-pyrans as starting materials . The reaction conditions typically involve the use of organometallic reagents and specific catalysts to facilitate the formation of the desired pyran structure.

Industrial Production Methods

Industrial production of 2H-Pyran, 3,6-dihydro-2-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 3,6-dihydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

Scientific Research Applications

2H-Pyran, 3,6-dihydro-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran, 3,6-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Pyran, 3,6-dihydro-2-methyl- include:

Uniqueness

2H-Pyran, 3,6-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other pyran derivatives.

Properties

IUPAC Name

2-methyl-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOWEAILEFPNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485159
Record name 2H-Pyran, 3,6-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66463-03-4
Record name 2H-Pyran, 3,6-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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